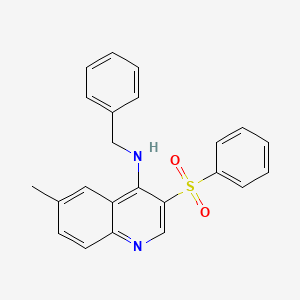

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-17-12-13-21-20(14-17)23(25-15-18-8-4-2-5-9-18)22(16-24-21)28(26,27)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJDKBMXKBXTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine typically involves multiple steps. One common method includes the sulfonylation of quinoline derivatives. The reaction can be catalyzed by various metal catalysts or through photocatalytic approaches. For instance, the use of a photoactive [Cu(dpp)2][PF6] catalyst enables the formation of aryl radicals at room temperature, which can then react with benzenesulfonyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using benzenesulfonyl chloride and quinoline derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Substituent Effects on Physicochemical Properties :

- The benzenesulfonyl group in the target compound and compound 9 enhances polarity and hydrogen-bonding capacity compared to the nitro group in NQ15, which is strongly electron-withdrawing and may reduce metabolic stability .

- The N-benzyl group in the target compound increases lipophilicity (predicted logP ~4.2) relative to the N-phenyl group in the ethylbenzenesulfonyl analog .

- Bromo (compound 8) and difluoromethyl groups improve halogen bonding and lipophilicity, respectively, which could enhance target binding or blood-brain barrier penetration .

Synthetic Accessibility: Compound 9 and NQ15 were synthesized via sulfonamide coupling and nitro-group introduction, respectively, with high yields (88–94%) .

Thermal Stability :

- The acetamido-sulfonamide hybrid (compound 9) exhibits a high melting point (265–267°C), likely due to strong intermolecular hydrogen bonding, whereas the nitro derivative (NQ15) melts at 211°C, reflecting reduced crystalline stability .

Pharmacological Implications

- Sulfonamide Derivatives : Compounds like the target and compound 9 are associated with enzyme inhibition (e.g., carbonic anhydrase) and anticancer activity due to sulfonamide-mediated interactions with catalytic zinc ions or DNA .

- Nitroquinolines: NQ15’s nitro group may confer antiparasitic or antibacterial activity but poses risks of genotoxicity due to nitro-reduction metabolites .

- Halogenated Analogs : Bromine in compound 8 could enhance binding to hydrophobic protein pockets, while difluoromethyl groups improve metabolic stability by resisting oxidative degradation .

Computational and Spectral Insights

- The ethylbenzenesulfonyl analog (MW 402.5) has a higher molecular weight than the target compound (388.1), which may reduce aqueous solubility.

- IR and NMR data for compound 9 (e.g., NH stretches at 3353 cm⁻¹, SO₂ symmetric/asymmetric vibrations at 1155/1320 cm⁻¹) provide a benchmark for characterizing the target compound’s sulfonamide group .

Biological Activity

3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group, a benzyl moiety, and a methyl group. The structural formula can be represented as follows:

This unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit various kinases or other enzymes by binding to their active sites, thereby modulating their activity.

- DNA Interaction : It has been suggested that the compound can interact with DNA, influencing gene expression and cellular processes.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties, making it a candidate for further research in infectious disease treatment.

Anticancer Properties

Research has shown that quinoline derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound demonstrated:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for various cancer cell lines, suggesting effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 12 |

| HeLa (Cervical) | 10 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer potential of this compound in a xenograft model of human breast cancer. The compound was administered at varying doses over four weeks, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed apoptosis in tumor tissues, indicating its efficacy in promoting cancer cell death.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of the compound against drug-resistant strains of bacteria. The results showed that it inhibited the growth of multidrug-resistant Staphylococcus aureus at lower concentrations than traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(benzenesulfonyl)-N-benzyl-6-methylquinolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typical:

Quinoline Core Synthesis : Start with 6-methylquinolin-4-amine derivatives via Friedländer or Skraup synthesis. Substituent regioselectivity is critical; use microwave-assisted methods to enhance yield (e.g., 61.5% yield reported for analogous quinoline-4-amine derivatives) .

Sulfonylation and Benzylation : React with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions. Benzylation via nucleophilic substitution requires anhydrous DMF and catalytic KI .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of benzenesulfonyl chloride) and temperature to minimize byproducts.

Q. How can spectroscopic and crystallographic data validate the structure of this compound?

- Methodological Answer :

- NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for quinoline and benzyl groups) and methyl groups (δ 2.3–2.5 ppm). For example, analogous compounds show distinct splitting patterns (e.g., dt at δ 7.63 ppm for quinoline-H) .

- X-ray Crystallography : Resolve ambiguity in sulfonamide linkage geometry. A related quinoline derivative (4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine) crystallized in the monoclinic system (space group P2₁/c) with bond angles confirming planar quinoline and sulfonyl groups .

Q. What safety protocols are critical for handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride volatility .

- Storage : Keep in airtight containers at –20°C, away from moisture (sulfonamides are hydrolytically sensitive) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. no activity)?

- Methodological Answer :

- Assay Replication : Standardize conditions (e.g., bacterial strain, inoculum size, solvent controls). For example, discrepancies in MIC values may arise from solvent DMSO concentration (>1% can inhibit growth) .

- Structural Confirmation : Re-characterize batches using HRMS and 2D NMR (e.g., NOESY to confirm benzyl group orientation) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (analogous quinoline derivatives showed activity at 0.5 µg/mL) .

- MD Simulations : Assess stability of the benzenesulfonyl group in hydrophobic pockets (e.g., 100-ns simulations in GROMACS) .

Q. How can solubility and bioavailability be improved without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzyl moiety.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (test via phase solubility diagrams) .

Q. What is the role of the benzenesulfonyl group in the compound’s mechanism of action?

- Methodological Answer :

- SAR Studies : Replace benzenesulfonyl with methylsulfonyl or tosyl groups. Analogous compounds showed reduced activity when sulfonyl electronegativity decreased .

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., chymotrypsin) to evaluate sulfonamide-mediated covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.